Methyl [(3,5-dichlorophenyl)sulfonyl]acetate
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Overview
Description
Methyl [(3,5-dichlorophenyl)sulfonyl]acetate is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3,5-dichlorophenyl)sulfonyl]acetate typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,5-dichlorobenzenesulfonyl chloride+methyl acetatebaseMethyl [(3,5-dichlorophenyl)sulfonyl]acetate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3,5-dichlorophenyl)sulfonyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form sulfonic acids using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonothioester derivatives.
Reduction: Formation of the corresponding sulfide.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Methyl [(3,5-dichlorophenyl)sulfonyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [(3,5-dichlorophenyl)sulfonyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4-chlorophenyl)sulfonyl]acetate
- Methyl [(2,4-dichlorophenyl)sulfonyl]acetate
- Methyl [(3,5-dibromophenyl)sulfonyl]acetate
Uniqueness
Methyl [(3,5-dichlorophenyl)sulfonyl]acetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H8Cl2O4S |
---|---|
Molecular Weight |
283.13 g/mol |
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)sulfonylacetate |
InChI |
InChI=1S/C9H8Cl2O4S/c1-15-9(12)5-16(13,14)8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3 |
InChI Key |
WLJUQWFVIPDRMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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